SB 258585 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SB 258585 hydrochloride is a potent and selective 5-HT6 receptor antagonist . It has a high affinity for the 5-HT6 receptor and binds highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .

Molecular Structure Analysis

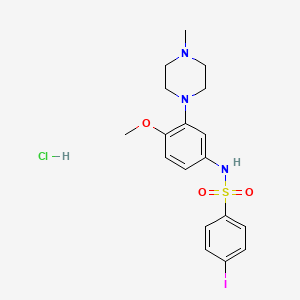

The molecular formula of SB 258585 hydrochloride is C18H22IN3O3S.HCl . Its molecular weight is 523.82 . The SMILES string representation of its structure is Cl.COC1=CC=C(NS(=O)(=O)C2=CC=C(I)C=C2)C=C1N1CCN©CC1 .Physical And Chemical Properties Analysis

SB 258585 hydrochloride is a powder with a color ranging from off-white to light brown . It is soluble up to 5.24 mg/mL in water and up to 26.19 mg/mL in DMSO . It should be stored at +4°C .Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Exploring Serotonin Receptor Antagonism

SB 258585 hydrochloride: is a potent antagonist of the 5-HT6 serotonin receptor . This application is crucial in neuropharmacological research, where understanding the role of serotonin receptors can lead to insights into the treatment of neurological disorders. By blocking the 5-HT6 receptor, researchers can study the effects on cognition, learning, and memory, and explore therapeutic avenues for diseases like Alzheimer’s and depression.

Drug Development: Selectivity and Binding Affinity Studies

The compound’s high selectivity for the 5-HT6 receptor over other serotonin receptors makes it an invaluable tool in drug development . Scientists use SB 258585 hydrochloride to study binding affinities and the pharmacokinetic properties of new drugs targeting the central nervous system. This helps in designing drugs with fewer side effects and better therapeutic profiles.

Behavioral Studies: Modulation of Animal Behavior

In animal models, SB 258585 hydrochloride is used to investigate the behavioral effects of modulating the 5-HT6 receptor . Researchers observe changes in feeding behavior, anxiety, and social interaction, which provides insights into the potential of 5-HT6 receptor antagonists in treating behavioral disorders.

Molecular Biology: Receptor Expression and Function

This compound is employed to study the expression and function of 5-HT6 receptors in various cell lines . By inhibiting the receptor, scientists can determine its role in cell signaling pathways and its impact on cellular functions such as proliferation and differentiation.

Radioligand Binding Assays: Evaluating Ligand-Receptor Interactions

Radiolabeled forms of SB 258585 are used to evaluate the binding of other potential ligands to the 5-HT6 receptor . This application is significant in the early stages of drug discovery, where identifying compounds with high receptor affinity is essential.

Psychiatric Research: Understanding Mental Health Disorders

The antagonistic effect of SB 258585 hydrochloride on the 5-HT6 receptor is also explored in psychiatric research . By altering serotonin levels in the brain, researchers can study the pathophysiology of mental health disorders and assess the therapeutic potential of 5-HT6 receptor modulation.

Wirkmechanismus

Target of Action

SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .

Mode of Action

As an antagonist, SB 258585 hydrochloride binds to the 5-HT6 receptor and blocks its activation by serotonin . This prevents the receptor from triggering the intracellular signaling pathways normally activated by serotonin . The compound has a high affinity for the 5-HT6 receptor, binding highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .

Biochemical Pathways

The 5-HT6 receptor is known to modulate the release of various neurotransmitters, including dopamine and glutamate . Therefore, by blocking the 5-HT6 receptor, SB 258585 hydrochloride can influence several neurotransmitter systems and their associated biochemical pathways . The specific pathways affected by sb 258585 hydrochloride and their downstream effects are complex and may vary depending on the specific physiological or pathological context .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of SB 258585 hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

SB 258585 hydrochloride and other 5-HT6 antagonists have been shown to produce nootropic (cognitive-enhancing) effects in animal studies . They have also been associated with antidepressant and anxiolytic effects . These compounds have been proposed as potential novel treatments for cognitive disorders such as schizophrenia and Alzheimer’s disease .

Safety and Hazards

SB 258585 hydrochloride is classified as Eye Irritant 2, Respiratory Sensitizer 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P302 + P352 (IF ON SKIN: Wash with plenty of water) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGOZFXMAJBFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClIN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B1193410.png)

![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)